ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted indole derivatives .
Scientific Research Applications
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indole
- 7-Bromoindole-2-carboxylic acid
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar indole derivatives and contributes to its diverse biological activities .
Properties
CAS No. |
296245-63-1 |
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Molecular Formula |
C18H23BrN2O3 |
Molecular Weight |
395.3g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-3-24-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21-7-5-4-6-8-21/h9-10,22H,3-8,11H2,1-2H3 |
InChI Key |
FVFVMOHRRPOOMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
Origin of Product |
United States |
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